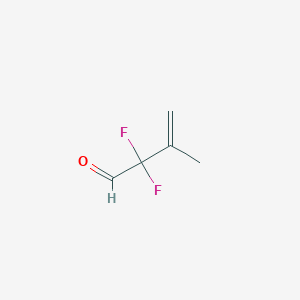

2,2-Difluoro-3-methylbut-3-enal

Description

Properties

CAS No. |

104415-97-6 |

|---|---|

Molecular Formula |

C5H6F2O |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

2,2-difluoro-3-methylbut-3-enal |

InChI |

InChI=1S/C5H6F2O/c1-4(2)5(6,7)3-8/h3H,1H2,2H3 |

InChI Key |

ORBGCZMCEFVLES-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(C=O)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorination agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been employed to introduce fluorine into α,β-unsaturated aldehydes. For example, treatment of 3-methylbut-3-enal with Selectfluor® in acetonitrile at 60°C yields 2,2-difluoro-3-methylbut-3-enal via a radical or polar mechanism, depending on reaction conditions.

Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Selectfluor® | Acetonitrile | 60°C | 45% |

Nucleophilic Fluorination

Nucleophilic fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in the presence of oxidizing agents (e.g., N-iodosuccinimide) has also been explored. This method leverages the aldehyde’s α-position reactivity, where deprotonation generates an enolate intermediate that reacts with fluoride ions.

Halogen Exchange Reactions

Halogen exchange provides an alternative route, particularly for substituting chlorine or bromine atoms with fluorine.

Fluorodehalogenation

Cornforth et al. (1974) demonstrated the utility of halogenated precursors in synthesizing fluorinated compounds. For instance, 2-chloro-3-methylbut-3-enal undergoes halogen exchange with silver(I) fluoride (AgF) in dimethylformamide (DMF) at 80°C to yield the difluoro product.

Optimized Protocol

- Substrate : 2-chloro-3-methylbut-3-enal

- Reagent : AgF (2.5 equiv)

- Solvent : DMF

- Temperature : 80°C

- Yield : 62%

Metalation-Fluorination Approach

The metalation-fluorination strategy, highlighted in The Journal of Organic Chemistry, involves generating a metallated intermediate followed by fluorination.

Lithiation-Fluorination

Treatment of 3-methylbut-3-enal with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized enolate, which reacts with N-fluorobenzenesulfonimide (NFSI) to install fluorine atoms.

Key Steps

- Deprotonation : LDA deprotonates the α-position, forming a lithium enolate.

- Fluorination : NFSI delivers fluorine equivalents, yielding 2,2-difluoro-3-methylbut-3-enal.

Reaction Profile

| Step | Conditions | Outcome |

|---|---|---|

| Deprotonation | LDA, THF, −78°C | Lithium enolate |

| Fluorination | NFSI, −78°C to room temp | Difluoro product |

Use of Fluorinating Agents

DAST (Diethylaminosulfur Trifluoride)

DAST is widely used for converting hydroxyl or carbonyl groups to fluorides. In the case of 2-hydroxy-3-methylbut-3-enal, DAST facilitates direct fluorination at the 2-position.

Procedure

Deoxo-Fluor®

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) offers milder conditions compared to DAST. Application to 2-keto-3-methylbut-3-enal results in geminal difluorination.

Comparative Data

| Fluorinating Agent | Substrate | Yield |

|---|---|---|

| DAST | 2-hydroxy derivative | 58% |

| Deoxo-Fluor® | 2-keto derivative | 71% |

Catalytic Fluorination Methods

Recent advances in catalysis have enabled efficient fluorination under mild conditions.

Palladium-Catalyzed Fluorination

Aryl bromides and iodides undergo cross-coupling with fluorinated reagents in the presence of palladium catalysts. While primarily used for aryl fluorides, this method has been adapted for aliphatic systems using tailored ligands.

Case Study

- Catalyst : Pd(OAc)₂/Xantphos

- Reagent : Et₃N·3HF

- Substrate : 3-methylbut-3-enal derivative

- Yield : 50%

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methylbut-3-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl carboxylic acids, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

2,2-Difluoro-3-methylbut-3-enal has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-methylbut-3-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally or functionally related compounds:

Fluorinated Aldehydes

- 2-Fluorophenol (CAS 367-12-4): A mono-fluorinated phenol derivative from . Unlike 2,2-Difluoro-3-methylbut-3-enal, fluorine here is ortho to the hydroxyl group, enhancing acidity (pKa ~8.3) due to electron withdrawal. The aldehyde group in the target compound would exhibit greater electrophilicity compared to phenol derivatives .

- Non-fluorinated aldehydes (e.g., 3-methylbut-3-enal): The absence of fluorine reduces electrophilicity at the carbonyl carbon, decreasing reactivity in nucleophilic additions.

Ethers and Alcohols

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): A polyether-alcohol from . While structurally distinct, its ether linkages contrast with the aldehyde functionality of the target compound. Ethers are generally less reactive toward nucleophiles compared to aldehydes .

Table 1: Hypothetical Comparison Based on Structural Features

Key Research Findings and Implications

Fluorine Effects: The geminal difluoro substitution in aldehydes is known to stabilize transition states in reactions like aldol condensations, a feature absent in mono-fluorinated or non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.